molecular formula C13H11ClN2O2S B1214140 Nuclomedone CAS No. 75963-52-9

Nuclomedone

Cat. No.: B1214140
CAS No.: 75963-52-9
M. Wt: 294.76 g/mol
InChI Key: QSKVYHYMQQQAFS-UHFFFAOYSA-N
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Description

Nuclomedone is a thiazolopyrimidine compound known for its immunomodulatory properties. It was initially developed by Nxera Pharma Co., Ltd. and has been investigated for its potential in treating rheumatoid arthritis and other inflammatory disorders . The molecular formula of this compound is C13H11ClN2O2S .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nuclomedone can be synthesized through a multi-step process involving the reaction of 4-chlorobenzylamine with thiazolopyrimidine intermediates. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Nuclomedone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Nuclomedone has been extensively studied for its immunomodulatory effects. It has shown potential in:

Mechanism of Action

Nuclomedone exerts its effects by modulating the immune response. It influences T lymphocytes, B lymphocytes, and macrophages, enhancing the delayed-type hypersensitivity response and suppressing abnormal immune reactions. The compound’s mechanism involves the regulation of immune cell activity and cytokine production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nuclomedone is unique due to its specific structure and targeted immunomodulatory effects. Unlike other immunomodulators, it has shown selective suppression of abnormal immune responses without affecting conventional inflammation .

Properties

CAS No.

75963-52-9

Molecular Formula

C13H11ClN2O2S

Molecular Weight

294.76 g/mol

IUPAC Name

6-[(4-chlorophenyl)methyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione

InChI

InChI=1S/C13H11ClN2O2S/c14-9-3-1-8(2-4-9)7-10-11(17)15-13-16(12(10)18)5-6-19-13/h1-4,10H,5-7H2

InChI Key

QSKVYHYMQQQAFS-UHFFFAOYSA-N

SMILES

C1CSC2=NC(=O)C(C(=O)N21)CC3=CC=C(C=C3)Cl

Canonical SMILES

C1CSC2=NC(=O)C(C(=O)N21)CC3=CC=C(C=C3)Cl

Key on ui other cas no.

86017-21-2
75963-52-9

Synonyms

6-4-chlorobenzyl-5H-2,3,6,7-tetrahydro-5,7-dioxothiazolo (3,2-a)pyrimidine
TEI 3096
TEI-3096

Origin of Product

United States

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